Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate
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Overview
Description
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate is an organoboron compound that has gained attention in various fields of scientific research. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate can be synthesized through several methods. One common approach involves the reaction of the corresponding boronic acid with potassium fluoride and a trifluoroborate source. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is usually a biaryl compound .
Scientific Research Applications
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The trifluoroborate group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate
- Potassium trifluoro(3-oxocyclopentyl)borate
- Potassium allyltrifluoroborate
Uniqueness
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. Compared to other similar compounds, it offers advantages in terms of moisture and air stability, making it more suitable for various applications .
Properties
Molecular Formula |
C9H9BF3KO2 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-5-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
PWLODVBCNJCJLS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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